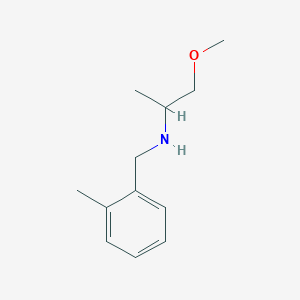

(2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine

Descripción general

Descripción

(2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine is an organic compound with the molecular formula C12H19NO It is a derivative of benzylamine, where the benzyl group is substituted with a 2-methyl group and the amine group is attached to a 2-methoxy-1-methylethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine typically involves the reaction of 2-methylbenzylamine with 2-methoxy-1-methylethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted benzylamines.

Aplicaciones Científicas De Investigación

The compound (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine , also known as (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine , has garnered attention in various scientific research applications. This article explores its structural characteristics, biological activities, and potential uses in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 209.28 g/mol. The compound features a methoxy group and a benzyl moiety, which contribute to its chemical properties and biological activities. Its structure can be represented as follows:

Pharmacological Studies

The compound has been investigated for its potential anticonvulsant properties . Similar compounds have demonstrated efficacy in the treatment of epilepsy, particularly through modulation of sodium channels, which are crucial in neuronal excitability and seizure propagation. Research indicates that modifications in the structure can enhance anticonvulsant activity while maintaining safety profiles.

Proteomics Research

This compound has been utilized in proteomics studies, particularly in identifying protein interactions and functions within biological systems. Its ability to bind selectively to certain proteins may facilitate the understanding of complex biological pathways and disease mechanisms.

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have focused on understanding how structural variations influence biological activity. For instance, the introduction of different substituents at specific positions has been shown to affect the binding affinity to target receptors, thereby influencing therapeutic efficacy. Such studies are crucial for the development of more effective drugs with fewer side effects.

Case Study 1: Anticonvulsant Activity

In a study examining the anticonvulsant activity of structurally related compounds, researchers found that modifications at the 3-oxy site significantly influenced seizure protection in rodent models. Compounds with non-bulky hydrophobic groups exhibited pronounced anticonvulsant effects, suggesting that this compound could be a candidate for further development in epilepsy treatment .

Case Study 2: Protein Interaction Studies

Another investigation utilized this compound to explore its interaction with specific proteins involved in neuronal signaling pathways. The results indicated that this compound could selectively enhance sodium channel slow inactivation without affecting fast inactivation, highlighting its potential as a therapeutic agent for conditions characterized by excessive neuronal firing .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Pharmacology | Potential anticonvulsant properties; affects sodium channels |

| Proteomics | Useful for identifying protein interactions |

| Structure-Activity Relationships | Modifications can enhance efficacy and selectivity |

Mecanismo De Acción

The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

- (2-Methoxy-1-methylethyl)(4-methylbenzyl)amine

- (2-Methoxy-1-methylethyl)(3-methylbenzyl)amine

Comparison:

- Structural Differences: The position of the methyl group on the benzyl ring can significantly affect the compound’s reactivity and interaction with molecular targets.

- Reactivity: (2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine may exhibit different reactivity patterns compared to its isomers due to steric and electronic effects.

- Applications: While similar compounds may have overlapping applications, the specific structure of this compound can make it more suitable for certain reactions or studies.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(2-Methoxy-1-methyl-ethyl)-(2-methyl-benzyl)-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₅N

- Molar Mass : Approximately 189.27 g/mol

- Structural Features :

- Methoxy groups that enhance lipophilicity.

- An amine functionality that plays a crucial role in biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

The mechanism of action may involve disrupting bacterial cell walls or inhibiting metabolic pathways essential for bacterial survival .

2. Anticancer Properties

The compound has also been studied for its potential anticancer effects. Preliminary findings suggest it may interact with specific enzymes and receptors involved in cancer cell proliferation.

- Mechanism of Action : The exact mechanisms remain under investigation; however, it is hypothesized that the compound may modulate signaling pathways that influence tumor growth and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound. The study found that modifications to the methoxy groups significantly influenced the compound's activity against various pathogens.

- Findings :

Anticancer Activity Evaluation

Another study focused on the anticancer potential of this compound in vitro, using various cancer cell lines:

- Results :

The biological activity of this compound is attributed to its interactions with various biological targets:

- Receptor Interactions : The compound may bind to adrenergic, serotonin, and dopamine receptors, influencing neurotransmitter systems and potentially affecting mood and cognition .

- Biochemical Pathways : It is known to undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

Análisis De Reacciones Químicas

Alkylation and Acylation

The secondary amine undergoes typical nucleophilic reactions:

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Alkylation | Methyl iodide | Quaternary ammonium salt | Base (e.g., KCO), DMF |

| Acylation | Acetyl chloride | -Acetyl derivative | Pyridine, RT |

Example :

Steric effects from the 2-methylbenzyl group may reduce reaction rates compared to less hindered amines .

Oxidation Reactions

The amine can be oxidized to nitroso or nitro derivatives under controlled conditions:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| -Oxide | 65–70% | Acidic aqueous solution | |

| Nitro compound (minor) | <10% | Strongly acidic, heat |

The methoxy group stabilizes intermediate radicals, influencing selectivity .

Acid-Base Reactions

The amine forms stable salts with acids, critical for purification:

| Acid | Salt Form | Solubility |

|---|---|---|

| HCl | Hydrochloride | High in polar solvents |

| Sulfate | Moderate |

pKa Insight :

The amine’s basicity () aligns with aliphatic secondary amines, as inferred from structural analogs .

Deprotection and Functionalization

The benzyl group can be removed via hydrogenolysis for further derivatization:

| Method | Catalyst | Product | Yield |

|---|---|---|---|

| Hydrogenolysis | Pd/C | 1-Methoxypropan-2-amine | 80–85% |

| Acidic hydrolysis | HCl | Free amine + toluene derivatives | 70–75% |

This step is pivotal in multi-step syntheses, as seen in analogous protocols for 2-methoxyethylamine derivatives .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing methylamine and aromatic byproducts.

-

Photodegradation : UV exposure leads to demethylation at the methoxy group () .

Key Research Findings

Propiedades

IUPAC Name |

1-methoxy-N-[(2-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-6-4-5-7-12(10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQJRTAAPFIEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349539 | |

| Record name | 1-Methoxy-N-[(2-methylphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-44-4 | |

| Record name | 1-Methoxy-N-[(2-methylphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.